molecular formula C8H5N3O2 B15233916 Pyrido[3,4-b]pyrazine-8-carboxylic acid

Pyrido[3,4-b]pyrazine-8-carboxylic acid

Cat. No.: B15233916
M. Wt: 175.14 g/mol
InChI Key: ATMVCZNUYYSYSO-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazine-8-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-b]pyrazine-8-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and diaminomaleonitrile can be used, followed by cyclization and oxidation steps to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,4-b]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pyrido[3,4-b]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrido[3,4-b]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target. Detailed studies using techniques such as molecular docking and dynamics simulations have provided insights into these interactions .

Comparison with Similar Compounds

    Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a similar fused ring system but different structural arrangement.

    Quinoxaline: A related compound with a fused benzene and pyrazine ring system.

    Imidazo[4,5-b]pyridine: Features a fused imidazole and pyridine ring system

Uniqueness: Pyrido[3,4-b]pyrazine-8-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific electronic or structural characteristics .

Properties

Molecular Formula

C8H5N3O2

Molecular Weight

175.14 g/mol

IUPAC Name

pyrido[3,4-b]pyrazine-8-carboxylic acid

InChI

InChI=1S/C8H5N3O2/c12-8(13)5-3-9-4-6-7(5)11-2-1-10-6/h1-4H,(H,12,13)

InChI Key

ATMVCZNUYYSYSO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CN=CC2=N1)C(=O)O

Origin of Product

United States

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